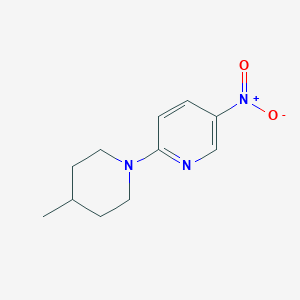

2-(4-Methylpiperidin-1-yl)-5-nitropyridine

Description

BenchChem offers high-quality 2-(4-Methylpiperidin-1-yl)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperidin-1-yl)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-4-6-13(7-5-9)11-3-2-10(8-12-11)14(15)16/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSADVUTONODAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile nitropyridine scaffold, this molecule holds potential as a key intermediate in the synthesis of novel therapeutic agents and functional materials. This document collates available data on its structure, synthesis, and reactivity, and provides predicted spectroscopic and safety information based on analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a nitro group to the pyridine core, creating nitropyridines, significantly enhances its utility as a synthetic building block. The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, enabling the facile introduction of various functional groups.[2] This reactivity has been extensively exploited in the development of novel compounds with diverse therapeutic applications, including anticancer, antibacterial, and herbicidal agents.[3][4]

This guide focuses on a specific derivative, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. The incorporation of the 4-methylpiperidine moiety introduces a saturated heterocyclic system with a defined conformational profile, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug design. This document aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Chemical and Physical Properties

While specific experimental data for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is not widely available in the public domain, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.

| Property | Value (Predicted/Calculated) | Source/Basis |

| Molecular Formula | C₁₁H₁₅N₃O₂ | Calculation |

| Molecular Weight | 221.26 g/mol | Calculation |

| Appearance | Likely a yellow to brown solid | Analogy to other nitropyridine derivatives[1][5] |

| Melting Point | Not available (expected to be a solid at room temperature) | Analogy to related solids[1] |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water. | General solubility of similar organic compounds |

| CAS Number | Not explicitly found in searches. | - |

Synthesis and Reactivity

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is most readily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-chloro-5-nitropyridine, is commercially available and highly reactive towards nucleophiles at the 2-position due to the activating effect of the para-nitro group.

General Synthetic Workflow

The reaction involves the displacement of the chloride from 2-chloro-5-nitropyridine with the secondary amine of 4-methylpiperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of similar 2-amino-5-nitropyridines.[6]

Materials:

-

2-Chloro-5-nitropyridine

-

4-Methylpiperidine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in DMF or CH₃CN, add 4-methylpiperidine (1.1 eq).

-

Add a suitable base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the 4-methylpiperidine moiety.

-

Pyridine Ring Protons: Three aromatic protons are expected. The proton at the 6-position (ortho to the piperidine) will likely appear as a doublet. The proton at the 4-position (meta to the piperidine and ortho to the nitro group) is expected to be a doublet of doublets. The proton at the 3-position (ortho to the nitro group) will likely be a doublet. The electron-withdrawing nitro group will deshield these protons, causing them to appear at a lower field (higher ppm).

-

4-Methylpiperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (positions 2' and 6') will be deshielded and appear as a multiplet. The remaining methylene protons (positions 3' and 5') and the methine proton (position 4') will also appear as multiplets.

-

Methyl Protons: The methyl group on the piperidine ring will appear as a doublet in the upfield region, coupled to the methine proton at the 4'-position.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the nitro group (C5) and the carbon attached to the piperidine nitrogen (C2) will be significantly deshielded.

-

4-Methylpiperidine Carbons: Four signals are expected for the piperidine ring carbons (C2'/C6', C3'/C5', C4', and the methyl carbon). The carbons adjacent to the nitrogen (C2'/C6') will be the most deshielded among the piperidine carbons.

-

Methyl Carbon: The methyl carbon will appear at a high field (low ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-N Stretching: A stretching vibration for the C-N bond of the piperidine attached to the pyridine ring is expected in the region of 1250-1350 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: These will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.26 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the piperidine ring.

Potential Applications in Drug Discovery and Materials Science

The 2-amino-5-nitropyridine scaffold is a privileged structure in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized to generate a diverse library of compounds for biological screening.[1]

Derivatives of similar structures have shown a wide range of biological activities, including:

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy.[7]

-

Antimicrobial Agents: Nitropyridine derivatives have been investigated for their antibacterial and antifungal properties.[3]

-

Herbicides and Insecticides: The nitropyridine scaffold is also present in some agrochemicals.[3]

In materials science, the electron-deficient nature of the nitropyridine ring makes it an interesting component for the design of organic electronic materials, such as nonlinear optical materials and charge-transfer complexes.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is not available. However, based on the safety profiles of related compounds such as 2-chloro-5-nitropyridine and 4-methylpiperidine, the following precautions should be taken:

-

Hazard Class: Likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9][10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: If swallowed, rinse mouth and seek medical attention.[12]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

-

Conclusion

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward via nucleophilic aromatic substitution, and its chemical properties make it an attractive scaffold for further chemical modification. While specific experimental data is limited, this guide provides a solid foundation of predicted properties and handling procedures based on well-characterized analogous compounds. Further research into the experimental characterization and applications of this molecule is warranted and encouraged.

References

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

- Antonov, D., & Chupakhin, O. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(11), 3535.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0148706). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. Retrieved from [Link]

-

MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hydroxy-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Nitropyrazol-1-yl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)-5-nitropyridine. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2015, April 13). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, N-acetyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. 2-Amino-4-methyl-5-nitropyridine 98 21901-40-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(4-Methylphenoxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. Although a less commonly documented compound, its structural motifs are of significant interest in medicinal chemistry. This document, therefore, serves as a valuable resource by detailing a probable synthetic route, predicting its spectral characteristics, and discussing its potential biological significance based on established principles and data from analogous structures. The information presented herein is intended to support researchers in the synthesis, identification, and exploration of this and related molecules for drug discovery and development.

Introduction: The Significance of 2-Substituted-5-Nitropyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to numerous approved drugs, highlighting the privileged nature of this heterocycle in medicinal chemistry.[1] The introduction of a nitro group, particularly at the 5-position, significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution.[3][4] This reactivity provides a versatile handle for the introduction of various functional groups, including cyclic amines like 4-methylpiperidine.

The incorporation of a 4-methylpiperidine moiety can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in drug candidates. This guide will explore the convergence of these two key structural features in the target molecule, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Molecular Structure and Physicochemical Properties

The proposed molecular structure of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine consists of a pyridine ring substituted with a nitro group at the 5-position and a 4-methylpiperidine group at the 2-position, linked via a nitrogen atom.

Molecular Formula: C₁₂H₁₇N₃O₂

Molecular Weight: The calculated molar mass is 235.28 g/mol , with an exact mass of 235.1321.[5]

A summary of the predicted physicochemical properties is presented in the table below.

| Property | Predicted Value | Source |

| Molar Mass | 235.28 g/mol | [5] |

| Exact Mass | 235.1321 u | [5] |

| XlogP | ~2.5 - 3.0 | Inferred from similar structures |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 |

Synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

The most direct and widely employed method for the synthesis of 2-(N-substituted)-5-nitropyridines is through the nucleophilic aromatic substitution (SNAr) reaction.[3][4] This approach involves the reaction of a 2-halopyridine, typically 2-chloro-5-nitropyridine, with the desired amine.

Proposed Synthetic Protocol

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine can be achieved by reacting 2-chloro-5-nitropyridine with 4-methylpiperidine in the presence of a base.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add 4-methylpiperidine (1.1-1.5 eq).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, ranging from 80 °C to 120 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Rationale for Experimental Choices

-

Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction.

-

Base: The use of a base is crucial to neutralize the HCl formed, which would otherwise protonate the amine nucleophile, rendering it unreactive.

-

Temperature: Heating is generally required to overcome the activation energy of the substitution reaction.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Characterization and Structural Elucidation

The synthesized compound can be thoroughly characterized using a combination of spectroscopic and spectrometric techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the 4-methylpiperidine and the 5-nitropyridine moieties.

-

Pyridine Protons: Three aromatic protons will be present, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating piperidine group.

-

Piperidine Protons: The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region. The methyl group will likely appear as a doublet.[6]

-

Methyl Protons: A doublet corresponding to the methyl group on the piperidine ring is expected.[6]

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be significantly affected by the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) at m/z 235. The fragmentation pattern would involve the loss of the nitro group (-NO₂) and cleavage of the piperidine ring.[7][8]

-

Electrospray Ionization (ESI-MS): This softer ionization technique would primarily show the protonated molecular ion ([M+H]⁺) at m/z 236.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-N stretching: Bands corresponding to the C-N bonds of the piperidine and its attachment to the pyridine ring will be observed.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Signals below 3000 cm⁻¹.

Visualization of the Analytical Workflow

Caption: Analytical workflow for the characterization of the target compound.

Potential Applications and Biological Significance

-

Antimicrobial and Antifungal Agents: The 5-nitropyridine moiety is present in a number of compounds with demonstrated antimicrobial and antifungal activities.[1]

-

Enzyme Inhibitors: Pyridine derivatives are known to act as inhibitors for a wide range of enzymes. The specific substitution pattern of the target molecule could confer selectivity for certain enzyme classes.[3]

-

CNS-active Agents: The piperidine ring is a common feature in many centrally acting drugs. The lipophilicity imparted by the 4-methylpiperidine group may facilitate blood-brain barrier penetration.

-

Oncology: The 5-nitropyridine scaffold has been explored for the development of anticancer agents.[1]

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine. By leveraging established chemical principles and data from analogous compounds, a reliable synthetic pathway and a comprehensive characterization strategy have been outlined. The structural features of this molecule suggest its potential as a valuable building block in medicinal chemistry, warranting further investigation into its biological properties. The information presented here serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of novel substituted nitropyridines.

References

-

Wikipedia. C12H17N3O2. Available from: [Link]

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

Bakke, J. M., & Ranes, E. (2004). Nitropyridines: Synthesis and reactions. Journal of Heterocyclic Chemistry, 41(4), 535-553. Available from: [Link]

-

Bakke, J. M., & Ranes, E. (2004). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

Sources

- 1. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. C12H17N3O2 - Wikipedia [en.wikipedia.org]

- 6. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Characterization of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: An In-Depth Technical Guide

Executive Summary

The compound 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS: 82857-28-1, Formula: C₁₁H₁₅N₃O₂) is a highly versatile heteroaromatic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as WEE1 and CDK4/6 antagonists[1]. Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) relies heavily on the precise spatial orientation of the piperidine ring and the electronic distribution of the pyridine core, rigorous structural validation of this intermediate is critical.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic elucidation of this scaffold using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation Strategy & Electronic Causality

The analytical behavior of 2-(4-methylpiperidin-1-yl)-5-nitropyridine is governed by a pronounced "push-pull" electronic system. The piperidine nitrogen acts as a strong electron donor (+M effect), while the nitro group at the C5 position acts as a powerful electron acceptor (-M effect). This creates a highly polarized conjugated pathway across the pyridine ring[2].

This electronic resonance has two major mechanistic consequences for spectroscopic analysis:

-

Restricted Rotation: The delocalization of the piperidine nitrogen's lone pair into the pyridine ring imparts partial double-bond character to the C(aryl)-N(piperidine) bond. This restricts free rotation at room temperature, often rendering the axial and equatorial protons of the piperidine ring chemically inequivalent in NMR.

-

Anisotropic Deshielding: The synergistic electron-withdrawing nature of the nitro group and the electronegative pyridine nitrogen severely deshields the C6 proton, pushing its chemical shift downfield, while the electron-donating amine shields the C3 proton.

Fig 1. Push-pull electronic resonance pathway of the 2-amino-5-nitropyridine scaffold.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra provide a definitive map of the molecule's electronic environment and connectivity. The data below reflects standard acquisition in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Causality / Assignment |

|---|---|---|---|---|---|

| C6-H | 9.05 | d | 2.8 | 1H | Pyridine. Highly deshielded by adjacent NO₂ and ring nitrogen. |

| C4-H | 8.15 | dd | 9.5, 2.8 | 1H | Pyridine. Deshielded by para-amine and ortho-nitro effects. |

| C3-H | 6.55 | d | 9.5 | 1H | Pyridine. Shielded by the ortho-piperidine nitrogen (+M effect). |

| C2', C6' eq | 4.45 | d (br) | 13.0 | 2H | Piperidine N-CH₂. Downfield due to N-proximity; equatorial geometry. |

| C2', C6' ax | 3.05 | td | 13.0, 2.5 | 2H | Piperidine N-CH₂. Upfield relative to equatorial due to axial shielding. |

| C3', C5' eq | 1.75 | m | - | 2H | Piperidine CH₂. |

| C4' | 1.65 | m | - | 1H | Piperidine CH (methine). |

| C3', C5' ax | 1.25 | qd | 12.5, 4.0 | 2H | Piperidine CH₂. |

| 4'-CH₃ | 0.98 | d | 6.5 | 3H | Piperidine methyl group. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Causality / Assignment |

|---|---|---|

| C2 | 160.5 | Pyridine (C-N). Strongly deshielded by direct amine attachment. |

| C6 | 146.2 | Pyridine (C-H). Ortho to NO₂. |

| C5 | 135.0 | Pyridine (C-NO₂). Quaternary carbon. |

| C4 | 133.5 | Pyridine (C-H). |

| C3 | 104.8 | Pyridine (C-H). Shielded by ortho-amine resonance. |

| C2', C6' | 45.2 | Piperidine (N-CH₂). |

| C3', C5' | 33.6 | Piperidine (CH₂). |

| C4' | 30.8 | Piperidine (CH). |

| 4'-CH₃ | 21.5 | Methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to validate the presence of the functional groups, specifically the nitro moiety and the tertiary arylamine.

Table 3: ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Causality / Assignment |

|---|---|---|

| 2950, 2925 | Medium | C-H stretching (aliphatic piperidine ring). |

| 1595 | Strong | C=N and C=C stretching of the heteroaromatic ring. |

| 1515 | Very Strong | N-O asymmetric stretch. Characteristic of aromatic nitro groups. |

| 1330 | Strong | N-O symmetric stretch. |

| 1250 | Medium | C-N stretch (aryl amine). Shifted higher due to partial double bond character. |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) coupled with a Time-of-Flight (TOF) analyzer confirms the exact molecular formula and structural connectivity through collision-induced dissociation (CID).

Table 4: HRMS (ESI+) Fragmentation Data

| Species | Theoretical m/z | Observed m/z | Error | Assignment / Mechanism |

|---|---|---|---|---|

| [M+H]⁺ | 222.1237 | 222.1240 | +1.3 ppm | Protonated molecular ion. |

| Fragment 1 | 176.1237 | 176.1241 | +2.2 ppm | [M+H - NO₂]⁺. Loss of the nitro group. |

| Fragment 2 | 166.0611 | 166.0615 | +2.4 ppm | [M+H - C₄H∸]⁺. Cleavage of the piperidine ring. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls are built directly into the methodology to prevent false positives or analytical artifacts.

Protocol A: NMR Acquisition Workflow

Objective: Unambiguous assignment of overlapping aliphatic signals and validation of quaternary carbons.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, ensuring chemical shift accuracy independent of magnetic field drift.

-

Instrument Parameters: Acquire data on a 400 MHz spectrometer at 298 K. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of the quaternary C2 and C5 carbons, preventing severe under-integration in ¹³C spectra.

-

2D Validation: Execute ¹H-¹H COSY and ¹H-¹³C HSQC experiments. Causality: The 4-methylpiperidine ring contains overlapping multiplets (C3', C4', C5'). 2D cross-peaks are mandatory to unambiguously differentiate axial from equatorial protons.

Protocol B: ATR-FTIR Analysis

Objective: Non-destructive functional group verification.

-

Background Subtraction: Perform a 16-scan background acquisition of the empty diamond crystal immediately prior to sample loading. Causality: This subtracts atmospheric CO₂ and H₂O vapor, which otherwise mask critical regions around 2300 cm⁻¹ and 3300 cm⁻¹.

-

Sample Acquisition: Place 2-3 mg of the solid directly onto the Attenuated Total Reflectance (ATR) diamond crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

Protocol C: LC-HRMS Analysis

Objective: Sub-5 ppm mass accuracy validation.

-

Chromatography: Inject 1 µL of a 1 µg/mL sample (in Methanol) onto a C18 column (50 x 2.1 mm, 1.8 µm). Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic piperidine nitrogen to form the [M+H]⁺ ion.

-

Mass Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer. Causality: Real-time lock-mass correction compensates for thermal expansion of the flight tube, ensuring mass accuracy remains below the 5 ppm threshold required for publication-grade formula confirmation.

Fig 2. Multi-modal spectroscopic workflow for rigorous structural validation.

Conclusion

The comprehensive characterization of 2-(4-methylpiperidin-1-yl)-5-nitropyridine requires a multimodal approach. By understanding the underlying electronic causality—specifically the 2[2] between the amine and nitro groups—researchers can accurately interpret complex NMR splitting patterns and IR shifts. Implementing self-validating experimental protocols ensures that this critical building block is authenticated with the precision required for advanced drug development[1].

Sources

Preformulation Profiling of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine: Solubility Thermodynamics and Degradation Kinetics

Audience: Pharmaceutical Scientists, Preformulation Researchers, and Analytical Chemists Content Type: Technical Whitepaper

Executive Summary

The transition of a synthesized active pharmaceutical ingredient (API) or critical intermediate from discovery to viable formulation relies heavily on its physicochemical profiling. 2-(4-Methylpiperidin-1-yl)-5-nitropyridine (CAS: 82857-28-1)[1] is a highly functionalized nitro-heteroaryl compound. Due to its unique "push-pull" electronic architecture, it presents specific challenges regarding aqueous solubility and photochemical stability.

This whitepaper provides an in-depth mechanistic analysis of the solubility thermodynamics and degradation kinetics of this compound, accompanied by self-validating experimental protocols designed to ensure high-fidelity preformulation data[2].

Molecular Architecture & Physicochemical Causality

To understand the macroscopic behavior of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, we must first analyze its microscopic electronic distribution.

The molecule consists of a central pyridine ring substituted with a lipophilic 4-methylpiperidine moiety at the C2 position and a strongly electron-withdrawing nitro group at the C5 position.

-

Electronic Delocalization: The lone pair of electrons on the piperidine nitrogen is highly delocalized into the pyridine ring, driven by the strong electron-withdrawing nature of the para-like nitro group.

-

pKa Depression: Because this lone pair is engaged in resonance, the basicity of the piperidine nitrogen is drastically reduced compared to standard aliphatic amines (which typically have a pKa ~10). The predicted pKa of this conjugated system drops to approximately 3.5–4.5.

-

Solubility Consequence: This lack of basicity means the molecule resists protonation at physiological pH (6.8–7.4), rendering it highly lipophilic and poorly water-soluble[3].

Table 1: Fundamental Physicochemical Properties

| Property | Value / Descriptor | Causality / Impact on Formulation |

| CAS Number | 82857-28-1 | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | C11H15N3O2 | Determines molecular weight (221.26 g/mol ). |

| Structural Class | Nitro-aminopyridine | High risk of photolytic degradation. |

| Predicted pKa | ~3.5 - 4.5 | Poor solubility at intestinal pH; requires acidic solubilization. |

| Predicted LogP | ~2.5 - 3.0 | High lipophilicity; favorable for lipid-based drug delivery systems. |

Degradation Kinetics: The Photostability Challenge

Nitroaromatic compounds are notoriously sensitive to environmental stress, particularly ultraviolet (UV) and visible light[4]. Understanding the kinetic pathways of degradation is critical for designing appropriate packaging and handling protocols.

Mechanistic Pathway of Photodegradation

When exposed to UV light, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine undergoes excitation from its ground state (S0) to a singlet excited state (S1). Through rapid intersystem crossing (ISC), it transitions to a highly reactive triplet state (T1). This triplet state acts as a potent photo-oxidant, abstracting hydrogen atoms from surrounding solvents or excipients. This initiates a cascade of photoreduction, converting the nitro group (-NO2) sequentially into a nitroso derivative (-NO) and ultimately a hydroxylamine (-NHOH)[5].

Oxidative and Thermal Vulnerabilities

While the nitro group is the primary site of photolytic failure, the piperidine ring is vulnerable to oxidative stress. In the presence of reactive oxygen species (ROS) or peroxides, the tertiary amine can undergo N-oxidation, or the α-carbons can be oxidized leading to ring cleavage. Thermally, the compound is relatively stable, though extreme alkaline heat can induce nucleophilic aromatic substitution (SNAr), cleaving the piperidine ring entirely.

Photolytic and oxidative degradation pathways of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Self-Validating Experimental Protocols

To generate trustworthy preformulation data, protocols must be self-validating. This means incorporating internal controls that decouple overlapping variables (e.g., separating thermal degradation from photolytic degradation during light exposure).

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility (e.g., solvent shift methods) often overestimates solubility due to supersaturation. The Shake-Flask method ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Media Preparation: Prepare standard buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) to mimic the gastrointestinal tract.

-

Saturation: Add an excess of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine solid to 5 mL of each buffer in sealed glass vials.

-

Equilibration: Place vials in a temperature-controlled orbital shaker at 37.0 ± 0.5°C for 48 hours. Causality: 48 hours ensures the crystal lattice energy is fully overcome and equilibrium is reached.

-

Phase Separation (Critical Step): Centrifuge the samples at 15,000 RPM for 15 minutes. Causality: Do NOT use syringe filters. Highly lipophilic compounds adsorb to PVDF/PTFE membranes, leading to artificially low concentration readings[3].

-

Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV at the compound's λmax.

Protocol 2: ICH Q1B Compliant Photostability Testing

Because of the nitroaromatic vulnerability, photostability testing is the most critical stress parameter [ICH-Q1B].

Step-by-Step Methodology:

-

Sample Preparation: Spread 50 mg of the API uniformly in a thin layer (≤ 3 mm) across a quartz petri dish. Prepare an identical sample wrapped tightly in aluminum foil (Dark Control).

-

Actinometric Calibration: Ensure the photostability chamber is calibrated to deliver an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

-

Exposure: Expose both the open dish and the foil-wrapped dish to the light source simultaneously.

-

Decoupling Analysis: Analyze both samples via LC-MS. Causality: If the Dark Control shows degradation, the chamber's ambient heat is causing thermolysis. If only the exposed sample degrades, the mechanism is purely photochemical.

-

Mass Balance: Ensure the sum of the parent peak area and all degradation product peak areas equals 100% of the initial unexposed control to confirm no volatile degradants escaped detection.

Table 2: Forced Degradation Matrix & Expected Outcomes

| Stressor | Conditions | Primary Mechanism | Expected Degradation Extent |

| Acidic | 0.1 N HCl, 60°C, 24h | Hydrolysis | Low (Protonation stabilizes the ring) |

| Basic | 0.1 N NaOH, 60°C, 24h | SNAr displacement | Moderate |

| Oxidative | 3% H2O2, RT, 24h | N-oxidation | High |

| Photolytic | 1.2M lux-hr UV/Vis | Photoreduction | Very High |

| Thermal | 80°C, Solid State, 7 days | Thermolytic cleavage | Low |

Preformulation Workflow Integration

The data generated from solubility and stability profiling directly dictates the downstream formulation strategy. If thermodynamic solubility is below 100 µg/mL at intestinal pH, advanced solubilization techniques such as Amorphous Solid Dispersions (ASDs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) must be employed[2].

Comprehensive preformulation workflow for solubility and stability profiling.

References

-

[4] Title: Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight Source: Environmental Science & Technology (ACS Publications) URL:[Link]

-

[3] Title: Water-Insoluble Drug Formulation Source: CRC Press / Taylor & Francis URL:[Link]

-

[2] Title: Preformulation and Formulation Development Source: BS Publications URL:[Link]

-

[ICH-Q1A] Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

-

[ICH-Q1B] Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Whitepaper: Biological Activity and Therapeutic Potential of Nitropyridine Derivatives

Executive Summary

The exploration of novel chemical entities is the cornerstone of modern medicinal chemistry. Among N-heterocycles, pyridine derivatives functionalized with electron-withdrawing nitro groups—nitropyridines—have emerged as highly versatile and potent scaffolds. Historically viewed merely as synthetic intermediates, nitropyridines are now recognized for their intrinsic biological activities, demonstrating profound efficacy as anticancer, antimicrobial, and antitubercular agents.

As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observations. We will dissect the causality behind the biological activity of nitropyridine derivatives, analyze their quantitative efficacy, and establish self-validating experimental protocols for their evaluation in drug discovery pipelines.

Structural Rationale & Bioreductive Mechanism of Action

The biological activity of nitropyridines is heavily dictated by their unique electronic topology. The pyridine ring is inherently electron-deficient, a property that is significantly amplified by the strong electron-withdrawing nature of the nitro (-NO₂) group. This makes nitropyridines highly susceptible to nucleophilic attack and, crucially, to enzymatic reduction (1)[1].

The Flavoenzyme-Mediated Bioreduction Pathway

In specific microenvironments—such as the hypoxic cores of solid tumors or the cytosol of bacterial pathogens—nitropyridines act as preferential electron acceptors. Flavoenzymes, including nitroreductases, catalyze the sequential reduction of the nitro group (2)[2].

The mechanism proceeds via a single-electron transfer to form a highly reactive nitro radical anion , followed by further reduction to a transient nitroso intermediate, and ultimately a hydroxylamine species (3)[3]. These electrophilic hydroxylamines covalently bind to DNA and cellular macromolecules, triggering oxidative stress and cellular apoptosis.

Bioreductive activation pathway of nitropyridine derivatives leading to cellular apoptosis.

Quantitative Efficacy Profiles

To contextualize their therapeutic potential, we must examine the in vitro efficacy of substituted nitropyridines across diverse biological targets. The data below synthesizes recent findings on their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

Data reflects the concentration required to inhibit cell growth by 50% (IC50/GI50).

| Compound Designation | Substitution Pattern | Target Cancer Cell Line | Efficacy (IC50 / GI50) |

| 4AZA2996 | 3-Nitropyridine analogue | HT-29 (Colon Adenocarcinoma) | 0.0040 µM |

| 4AZA2891 | 3-Nitropyridine analogue | HT-29 (Colon Adenocarcinoma) | 0.0054 µM |

| Derivative 35a | 2-Amino-5-nitropyridine (R=OMe) | MCF-7 (Breast Cancer) | 6.41 µM |

| Derivative 35d | 2-Amino-5-nitropyridine (Piperidine) | HepG2 (Liver Cancer) | 7.63 µM |

Table 2: Antimicrobial & Antitubercular Activity

Data reflects the Minimum Inhibitory Concentration (MIC) required to halt visible microbial growth.

| Compound Designation | Substitution Pattern | Microbial Strain | MIC Value |

| Fluoro-nitrophenoxy | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Mycobacterium tuberculosis | 4 - 64 µg/mL |

| Phenolic Derivative 98 | 2-chloro-5-nitropyridine base (R=2-OH) | Bacillus subtilis | 62.5 µg/mL |

Self-Validating Experimental Protocols

A critical failure point in evaluating redox-active compounds like nitropyridines is the selection of incompatible assay chemistries. As an application standard, we strictly utilize the MTT assay over resazurin-based (Alamar Blue) alternatives.

The Causality: The highly favorable reduction potential of nitropyridines allows them to act as abiotic electron acceptors. In resazurin assays, nitropyridines can prematurely reduce the dye in the absence of cellular metabolism, yielding false-positive viability signals. The MTT assay, however, relies on the intracellular reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase, ensuring the readout is strictly tied to active cellular respiration (7)[7].

Protocol: In Vitro Cytotoxicity Evaluation via MTT Assay

-

Compound Solubilization & Quality Control:

-

Step: Dissolve the purified nitropyridine derivative (≥98.0% purity) in anhydrous DMSO to create a 10 mM stock solution.

-

Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of halogenated derivatives (e.g., 2-chloro-5-nitropyridine).

-

-

Cell Seeding & Synchronization:

-

Step: Seed target cancer cells (e.g., HT-29 or MCF-7) at 5×103 cells/well in a 96-well microtiter plate. Incubate at 37°C, 5% CO₂ for 24 hours.

-

Causality: This incubation period ensures cells adhere and enter the logarithmic growth phase, standardizing baseline metabolic rates across the plate prior to dosing.

-

-

Dosing & Incubation:

-

Step: Perform serial dilutions of the compound in culture media (0.001 µM to 100 µM) and apply to the cells. Ensure the final DMSO concentration never exceeds 0.5% v/v.

-

Causality: Exceeding 0.5% DMSO introduces solvent-induced cytotoxicity, which will artificially depress the calculated IC50 value.

-

-

Endpoint Readout:

-

Step: After 72 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Aspirate media, solubilize the resulting purple formazan crystals in 100 µL of acidified isopropanol, and measure absorbance at 570 nm using a microplate reader.

-

Self-validating high-throughput in vitro cytotoxicity screening workflow.

Structure-Activity Relationship (SAR) Dynamics

The therapeutic index of nitropyridines is exquisitely sensitive to their substitution patterns. Rational drug design relies on understanding these SAR dynamics:

-

Halogenation Effects: The inclusion of halogens (such as 2-bromo or 2-chloro substitutions) significantly enhances the electrophilicity of the pyridine ring. This modification not only facilitates nucleophilic aromatic substitution (SNAr) during library synthesis but also increases the binding affinity of the molecule to target enzymes, such as glycogen synthase kinase-3 (GSK-3) (5)[5].

-

Amino Substitutions (Push-Pull Systems): Scaffolds like 3-amino-4-nitropyridine have emerged as potent microtubule-targeting agents. The presence of an electron-donating amino group adjacent to the strongly electron-withdrawing nitro group creates a "push-pull" electronic system. This dramatically alters the molecule's dipole moment, optimizing its steric and electronic fit within the tubulin binding pocket, leading to cell cycle arrest (7)[7].

Conclusion

Nitropyridine derivatives represent a highly tunable, biologically active chemical space. By leveraging their unique bioreductive mechanisms and optimizing their structure-activity relationships through strategic substitutions, drug development professionals can harness these compounds for targeted anticancer and antimicrobial therapies. Rigorous, mechanism-aware assay selection remains the linchpin for successfully translating these molecules from benchtop synthesis to clinical viability.

References

- Source: nbinno.

- Source: mdpi.

- Source: benchchem.

- Source: benchchem.

- Source: mdpi.

- Source: acs.

- Source: nih.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Piperidine Scaffold and the Strategic Importance of the 4-Methyl Group

An In-Depth Technical Guide to the Pharmacological Relevance of the 4-Methylpiperidine Moiety

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, celebrated for its favorable physicochemical properties and its presence in a vast number of approved drugs.[1] This six-membered saturated heterocycle serves as a versatile framework for constructing molecules that can effectively interact with a multitude of biological targets. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure in drug design.

This guide focuses on a specific, strategically important variant: the 4-methylpiperidine moiety. The introduction of a simple methyl group at the 4-position of the piperidine ring is a subtle modification, yet it imparts significant and often advantageous properties to a molecule. It can influence the compound's conformational preference, increase its lipophilicity, and potentially block sites of metabolic degradation, thereby enhancing pharmacokinetic profiles. As a versatile building block, 4-methylpiperidine is instrumental in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents, analgesics, and antidepressants, where it can contribute to improved efficacy and reduced side effects.[2][3][4]

This document provides a technical exploration of the 4-methylpiperidine moiety's role in medicinal chemistry, detailing its impact on structure-activity relationships (SAR), its application in diverse therapeutic areas, and practical methodologies for its incorporation into novel chemical entities.

The 4-Methyl Group: A Subtle Driver of Potency and Selectivity

The seemingly minor addition of a methyl group at the C4 position of the piperidine ring can profoundly influence a compound's interaction with its biological target. This influence stems from two primary effects:

-

Conformational Restriction: The methyl group can bias the conformational equilibrium of the piperidine ring. In its preferred chair conformation, the methyl group will predominantly occupy the equatorial position to minimize steric hindrance. This "locking" of the conformation can pre-organize the molecule for optimal binding to a receptor or enzyme active site, reducing the entropic penalty of binding and thus increasing affinity.

-

Hydrophobic Interactions: The methyl group provides a small, well-defined hydrophobic surface. This can engage in favorable van der Waals interactions with hydrophobic pockets within a protein's binding site. As seen in studies of sigma (σ) receptor ligands, methyl substitutions can significantly enhance binding affinity, suggesting these groups are involved in crucial hydrophobic contacts.[1]

The following diagram illustrates the logical flow from the core scaffold to its strategic modification and resulting pharmacological impact.

Caption: Logical flow from piperidine scaffold to pharmacological impact.

Therapeutic Applications and Structure-Activity Relationships

The 4-methylpiperidine moiety has been successfully incorporated into ligands for a diverse range of biological targets.

Central Nervous System (CNS) Agents

The piperidine scaffold is a classic feature of many CNS-active compounds. The 4-methyl variant is frequently employed to fine-tune activity at targets like opioid and sigma receptors.

-

Analgesics (Opioid Receptors): Piperidine is the essential moiety of morphine responsible for its analgesic activity.[5] In the development of novel analgesics targeting the µ-opioid receptor, derivatives of 4-aminomethylpiperidine have shown excellent activity.[5] One study found that a specific derivative, HN58, produced 100% inhibition in a writhing test, an effect that was reversible by the opioid antagonist naloxone, confirming its mechanism involves the µ-opioid receptor.[5] The design of these compounds often leverages the 4-methylpiperidine core to optimize interactions within the binding pocket of transmembrane helices of the receptor.[5]

-

Sigma (σ) Receptor Ligands: The σ receptors are implicated in a variety of neurological conditions. In a series of phenylacetamide derivatives designed as σ receptor ligands, the piperidine ring was a key component.[1] Structure-activity relationship studies revealed that substitutions on the aromatic ring were critical for affinity and selectivity. For instance, halogen substitutions maintained or increased σ1 affinity, while electron-donating groups at the 3-position reduced affinity for σ2 receptors, thereby enhancing σ1 selectivity.[1]

Anti-Inflammatory Agents

-

VLA-4 Antagonists: Very Late Antigen-4 (VLA-4) is an integrin protein involved in cell adhesion and migration, making it a target for inflammatory diseases.[1] In a series of prolyl-4-piperidinylacetic acid derivatives, the piperidine moiety served as a central scaffold. The methyl group at the 4-position can influence the ring's conformation, which is critical for proper presentation of the acetic acid side chain that interacts with the receptor's binding site.[1]

| Compound ID | R (Substitution on Pyrrolidine) | VLA-4 Adhesion IC50 (nM)[1] |

| 1a | H | 1.8 |

| 1b | 4(S)-OH | 0.8 |

| 1c | 4(R)-OH | >1.8 |

| Table 1: SAR of Prolyl-4-piperidinylacetic Acid Derivatives as VLA-4 Antagonists. The data shows that stereospecific hydroxylation at the 4-(S) position of the proline ring more than doubled the potency compared to the unsubstituted analog, highlighting the sensitivity of the binding pocket to subtle structural changes.[1] |

Choline Transporter (CHT) Inhibitors

The high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, a rate-limiting step in acetylcholine synthesis. Inhibitors of CHT are valuable research tools and have potential therapeutic applications.

-

Hemicholinium-3 Analogs: 4-methylpiperidine analogs of hemicholinium-3, known as A-4 and A-5, have been shown to be potent, competitive, and reversible inhibitors of the sodium-dependent, high-affinity choline uptake system (SDHACU).[6] These compounds were found to increase the Km of choline transport without affecting the Vmax, a classic sign of competitive inhibition.[6]

-

Benzamide Series: In another series of CHT inhibitors, a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold was explored.[7] SAR studies revealed that a methylpiperidine ether analog was equipotent with the corresponding isopropyl analog, and both were highly active. This work led to the discovery of ML352, a potent, noncompetitive inhibitor of CHT.[7]

| Compound | R Group on Piperidine Ether | IC50 at CHT |

| 10l | H | Much less active |

| 10m (ML352) | Methyl | Highly potent |

| Parent Cmpd | Isopropyl | Highly potent |

| Table 2: SAR of the Piperidine Ether Moiety in CHT Inhibitors. This table illustrates the importance of substitution on the piperidine ring for maintaining high potency.[7] |

The 4-Methylpiperidine Moiety in Synthesis

Beyond its role as a pharmacophore, 4-methylpiperidine is a valuable reagent in organic synthesis, most notably as a safer and effective alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS).

-

Fmoc Deprotection in SPPS: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is standard in modern peptide synthesis. Its removal is typically accomplished using a solution of piperidine in DMF. However, piperidine is a controlled substance due to its potential use as a precursor for illicit drugs.[8][9] Studies have demonstrated that 4-methylpiperidine is fully equivalent to piperidine in its efficiency of Fmoc removal.[9] It provides similar peptide purities and yields without the legal and administrative burdens associated with piperidine.[8][9]

The workflow for Fmoc deprotection using 4-methylpiperidine is identical to the standard piperidine protocol, making it a seamless replacement.

Caption: Workflow for Fmoc deprotection using 4-methylpiperidine in SPPS.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 4-Methylpiperidine Derivatives

This protocol provides a robust method for synthesizing derivatives of 4-methylpiperidine via reductive amination, a cornerstone reaction in medicinal chemistry. The causality behind this choice is its high efficiency, broad substrate scope, and operational simplicity.

Objective: To synthesize an N-arylmethyl-4-methylpiperidine derivative.

Materials:

-

4-Methylpiperidine (CAS 626-58-4)

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the substituted benzaldehyde (1.0 eq) in DCE, add 4-methylpiperidine (1.1 eq). The choice of DCE as a solvent is due to its compatibility with the reducing agent and its ability to dissolve the reactants.

-

Imine Formation: Add a catalytic amount of acetic acid to the mixture. Stir at room temperature for 1-2 hours. The acid catalyzes the formation of the intermediate iminium ion, which is critical for the subsequent reduction. This step is self-validating; progress can be monitored by TLC or LC-MS to confirm consumption of the aldehyde.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, thus minimizing side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. This neutralizes the acetic acid and destroys any excess reducing agent. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted 4-methylpiperidine derivative.

Protocol 2: Assay for Competitive Inhibition of Choline Transporter (CHT)

This protocol outlines a cell-based assay to determine if a 4-methylpiperidine-containing compound acts as a competitive inhibitor of the CHT, based on methodologies described in the literature.[6]

Objective: To determine the inhibition mechanism (competitive vs. non-competitive) of a test compound on the high-affinity choline uptake system.

Materials:

-

Neuroblastoma cell line expressing CHT (e.g., 41A3 cells)[6]

-

[³H]-Choline (radiolabeled tracer)

-

Unlabeled Choline Chloride

-

Test Compound (e.g., a 4-methylpiperidine derivative)

-

Appropriate buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Step-by-Step Methodology:

-

Cell Preparation: Plate neuroblastoma cells in appropriate multi-well plates and grow to a suitable confluency.

-

Assay Setup: Prepare a series of choline concentrations (e.g., ranging from 1 µM to 50 µM). For each choline concentration, prepare tubes with and without a fixed concentration of the test compound. The key to this experiment is varying the substrate (choline) concentration while keeping the inhibitor (test compound) concentration constant.

-

Initiation of Uptake: Wash the cells with buffer. Initiate the transport assay by adding the buffer containing [³H]-choline, the corresponding concentration of unlabeled choline, and either the test compound or vehicle control.

-

Incubation: Incubate for a short, defined period (e.g., 3-5 minutes) at 37°C. This time must be within the linear range of choline uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells multiple times with ice-cold buffer. The cold temperature immediately stops all enzymatic and transport processes.

-

Quantification: Lyse the cells and measure the amount of incorporated [³H]-choline using a liquid scintillation counter.

-

Data Analysis: Calculate the initial velocity (V) of choline uptake at each choline concentration [S] in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

-

Interpretation (Self-Validation): If the lines on the plot intersect at the y-axis, it indicates that the Vmax is unchanged while the Km is increased, which is the hallmark of a competitive inhibitor .[6] If the lines intersect on the x-axis or are parallel, it suggests non-competitive or uncompetitive inhibition, respectively.

-

Conclusion

The 4-methylpiperidine moiety is more than just a simple variation of the piperidine scaffold. It is a strategic tool in the medicinal chemist's arsenal, offering a means to subtly yet powerfully modulate a compound's pharmacological profile. The methyl group's influence on conformation and its ability to engage in key hydrophobic interactions can lead to significant gains in potency and selectivity. Its utility extends from CNS agents and anti-inflammatory drugs to its practical application as a safer reagent in peptide synthesis. The continued exploration of this versatile building block in drug discovery programs is certain to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- Title: Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)

- Title: Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis Source: SciELO URL

- Title: 4-Methylpiperidine - Chem-Impex Source: Chem-Impex URL

- Title: 4-Methylpiperidine 96 626-58-4 - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: 4-Methylpiperidine | 626-58-4 - J&K Scientific LLC Source: J&K Scientific LLC URL

- Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis URL

- Title: Alternative to Piperidine in Fmoc Solid-Phase Synthesis Source: ACS Combinatorial Science URL

- Title: The Versatility of Methyl Piperidine Derivatives Source: Sincere Chemicals URL

- Title: A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues Source: Benchchem URL

- Title: Technical Guide: 3-[(4-Methylphenyl)

- Title: 4-Methylpiperidine synthesis Source: ChemicalBook URL

- Title: Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport Source: PubMed URL

- Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)

- Title: Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine)

- Title: Sourcing 4-Methylpiperidine: A Guide for Pharma & Agrochemical Buyers Source: LinkedIn URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine has been identified in publicly available databases. The following guide is a synthesis of safety and handling information from structurally related compounds, including nitropyridines and piperidine derivatives. The recommendations herein are based on scientific analogy and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel before handling this compound.

Introduction: Understanding the Compound

2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a heterocyclic organic compound that incorporates three key structural features: a pyridine ring, a nitro functional group, and a 4-methylpiperidine substituent. These features make it a valuable intermediate in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a common strategy in the synthesis of complex molecules.[1][2] The piperidine moiety is a common scaffold in many pharmaceutical agents, often contributing to desirable pharmacokinetic properties.

Given its potential utility, a thorough understanding of its safe handling is paramount for any researcher or drug development professional. This guide provides a detailed overview of the inferred hazards, necessary precautions, and appropriate handling procedures for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Hazard Identification and Risk Assessment

Based on the known hazards of its structural components, 2-(4-Methylpiperidin-1-yl)-5-nitropyridine should be treated as a hazardous substance. The primary hazards are anticipated to arise from the nitropyridine and piperidine moieties.

Inferred Hazards:

-

Acute Toxicity: Nitropyridine derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin and Eye Irritation: Substituted nitropyridines are often classified as skin and eye irritants.[3] Direct contact may cause redness, pain, and in severe cases, chemical burns.

-

Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.[3]

-

Flammability: While many nitropyridines are solids, piperidine itself is a flammable liquid. Therefore, the compound should be kept away from ignition sources.

The following table summarizes the anticipated GHS hazard classifications for 2-(4-Methylpiperidin-1-yl)-5-nitropyridine based on analogous compounds.

| Hazard Class | Inferred GHS Category | Basis for Analogy |

| Acute Toxicity, Oral | Category 4 | 2-Amino-3-nitropyridine[3] |

| Skin Corrosion/Irritation | Category 2 | 2-Amino-3-nitropyridine[3] |

| Serious Eye Damage/Irritation | Category 2 | 2-Amino-3-nitropyridine[3] |

| Specific Target Organ Toxicity | Category 3 | 2-Amino-3-nitropyridine[3] |

Risk Assessment Workflow:

Before handling 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, a comprehensive risk assessment should be performed. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for handling compounds with limited safety data.

Personal Protective Equipment (PPE)

Due to the inferred hazards, a stringent PPE policy must be enforced when handling 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®, should be worn. Nitrile gloves may not provide sufficient protection for prolonged contact.

-

Body Protection: A flame-retardant laboratory coat should be worn and kept fully buttoned.

-

Respiratory Protection: All handling of solid material and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. For non-routine operations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[4]

-

Avoid generating dust.

-

Use non-sparking tools and ground all equipment when handling larger quantities.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Waste Management

Spill Management:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation, if safe to do so.

-

Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Waste Disposal:

-

All waste containing 2-(4-Methylpiperidin-1-yl)-5-nitropyridine must be disposed of as hazardous waste.[4][5]

-

Collect waste in a designated, labeled, and sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine is most commonly achieved through the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-methylpiperidine. The following is a representative protocol that highlights the causality behind the experimental choices.

Caption: A generalized workflow for the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-nitropyridine (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Causality: 2-chloro-5-nitropyridine is the electrophile, activated towards nucleophilic attack by the nitro group.[6] DMF and acetonitrile are polar aprotic solvents that can effectively solvate the reactants and facilitate the reaction.

-

-

Addition of Nucleophile: Add 4-methylpiperidine (1.1-1.5 eq) to the reaction mixture. The use of a slight excess of the amine helps to drive the reaction to completion.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

-

Causality: This prevents potential side reactions with atmospheric oxygen and moisture.

-

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir vigorously.

-

Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Causality: This step separates the organic product from the water-soluble byproducts and the reaction solvent.

-

-

Washing: Wash the combined organic layers with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-Methylpiperidin-1-yl)-5-nitropyridine.

-